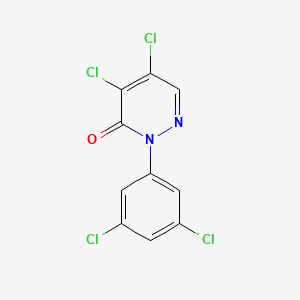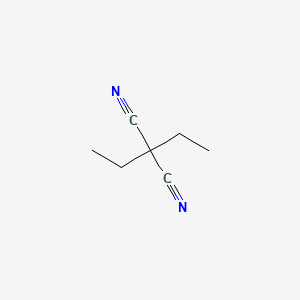![molecular formula C9H9N3S2 B1607812 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-03-7](/img/structure/B1607812.png)
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine has been a subject of interest in chemical synthesis and characterization. Studies have focused on synthesizing variants of thiadiazole compounds and examining their molecular structures. For instance, Dani et al. (2013) explored the synthesis of thiadiazole derivatives, including a benzyl-N-phenyl variant, and conducted X-ray and DFT studies for structural analysis (Dani et al., 2013). Chumakov et al. (2011) determined the crystal structure of a related compound, 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, revealing its non-planar molecule and the formation of infinite chains in the crystal (Chumakov et al., 2011).
Pharmacological Applications
This compound has also been researched for its potential pharmacological applications. Several studies have synthesized and evaluated thiadiazole derivatives for their antimicrobial and anticancer activities. For instance, Sekhar et al. (2019) designed and synthesized thiadiazole-2-amines and evaluated their antitumor and antitubercular activities (Sekhar et al., 2019). Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their DNA protective ability and antimicrobial activity (Gür et al., 2020).
Biological Activity Studies
Studies have also been conducted to evaluate the biological activity of thiadiazole derivatives. Kumar et al. (2013) synthesized heterocyclic azo dyes from 5-phenyl-1,3,4-thiadiazole-2-amine and screened them for biological activity (Kumar et al., 2013). Another study by Bhati and Kumar (2008) synthesizedthiazolidinoyl-1,3,4-thiadiazino indoles and evaluated them for anti-inflammatory, ulcerogenic, and analgesic activities, demonstrating their potential as therapeutic agents (Bhati & Kumar, 2008).
Advanced Synthesis Techniques
Research has also delved into advanced synthesis techniques for thiadiazole derivatives. Erdogan (2018) conducted a study on ultrasound-assisted synthesis of thiadiazole derivatives, providing insights into more efficient synthesis methods (Erdogan, 2018). This approach could offer more efficient and environmentally friendly synthesis routes for these compounds.
Fluorescence Studies
The fluorescence properties of thiadiazole derivatives have also been a topic of interest. Matwijczuk et al. (2018) performed spectroscopic and theoretical studies on the fluorescence effects in bio-active thiadiazole compounds, highlighting the impact of molecular aggregation and amino group position on fluorescence effects (Matwijczuk et al., 2018).
Mechanism of Action
Target of Action
It is structurally similar to fenbendazole , a benzimidazole compound that has a broad-spectrum anthelmintic effect . It is used against various gastrointestinal parasites .
Mode of Action
Benzimidazole compounds, which this compound is structurally similar to, have been shown to interfere with mitosis in fungi . They cause disorganization of the fine structure of fungal hyphae, particularly the dislocation and disappearance of the ‘Spitzenkörper’, which is presumed to function in hyphal linear elongation .
Biochemical Pathways
These compounds are known to interfere with the polymerization of microtubules, a critical component of the cytoskeleton .
Result of Action
Benzimidazole compounds, which this compound is structurally similar to, have been shown to cause disorganization of the fine structure of fungal hyphae .
properties
IUPAC Name |
5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRAXQYZVENLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386882 | |
| Record name | 5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
88743-03-7 | |
| Record name | 5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)

![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)
![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)
![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)


![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)